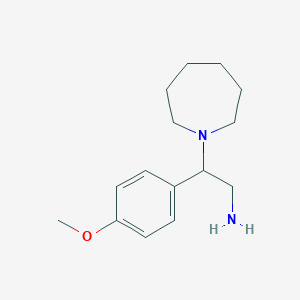

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azepan-1-yl)-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-18-14-8-6-13(7-9-14)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPASXXYSPZFNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585898 | |

| Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879643-87-5 | |

| Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine. As direct literature on the synthesis of this specific molecule is limited, this document outlines a robust and scientifically sound approach based on well-established organic chemistry principles, including a Strecker-type synthesis followed by nitrile reduction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, predicted analytical data, and the underlying scientific rationale for the proposed methodologies.

Introduction and Scientific Context

This compound is a molecule of interest due to its structural motifs, which are prevalent in centrally active agents and other biologically relevant compounds. The presence of a phenethylamine backbone, substituted with a methoxy group and a seven-membered azepane ring, suggests potential for interaction with various biological targets. The 4-methoxyphenyl group is a common feature in many pharmaceuticals, and the azepane moiety can significantly influence lipophilicity, receptor binding, and metabolic stability.

This guide aims to bridge the gap in the existing scientific literature by proposing a plausible and efficient synthetic pathway and a thorough characterization workflow. The methodologies described herein are designed to be self-validating, providing researchers with the necessary tools to synthesize, purify, and unequivocally identify the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from commercially available starting materials. This pathway is designed for efficiency and scalability, employing the Strecker synthesis of an α-aminonitrile followed by its chemical reduction.

Figure 1: Proposed two-step synthesis of the target compound.

Rationale for the Synthetic Approach

-

Step 1: Strecker Synthesis: This classical multi-component reaction is a highly efficient method for the formation of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[1][2][3] The reaction proceeds through the in situ formation of an iminium ion from 4-methoxybenzaldehyde and azepane, which is then trapped by the nucleophilic cyanide ion.[2] This approach is advantageous due to its convergent nature, combining three components in a single pot.[4]

-

Step 2: Nitrile Reduction: The reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine is a standard and reliable transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5] Catalytic hydrogenation is another viable, albeit potentially slower, alternative.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling potassium cyanide (KCN), which is highly toxic, and lithium aluminum hydride (LiAlH₄), which is highly reactive with water.

Step 1: Synthesis of 2-Azepan-1-yl-2-(4-methoxyphenyl)acetonitrile

-

To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and azepane (1.05 eq) in methanol (5 mL per mmol of aldehyde) at 0 °C, add a solution of potassium cyanide (1.1 eq) in water (2 mL per mmol of KCN) dropwise.

-

After the addition of KCN, add glacial acetic acid (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per mmol of LiAlH₄).

-

Cool the suspension to 0 °C and add a solution of the α-aminonitrile (1.0 eq) from Step 1 in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the final compound.

Comprehensive Characterization

A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized this compound.

Figure 2: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to OMe) |

| ~ 6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to OMe) |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 3.60 | t, J ≈ 6.0 Hz | 1H | Ar-CH |

| ~ 2.90 | m | 2H | -CH₂-NH₂ |

| ~ 2.60 - 2.80 | m | 4H | Azepane-H (adjacent to N) |

| ~ 1.50 - 1.70 | br s | 2H | -NH₂ |

| ~ 1.40 - 1.60 | m | 8H | Azepane-H (remaining CH₂) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Ar-C (para to CH, attached to OMe) |

| ~ 133.0 | Ar-C (ipso) |

| ~ 129.0 | Ar-C (ortho to OMe) |

| ~ 114.0 | Ar-C (meta to OMe) |

| ~ 70.0 | Ar-CH |

| ~ 55.2 | -OCH₃ |

| ~ 54.0 | Azepane-C (adjacent to N) |

| ~ 45.0 | -CH₂-NH₂ |

| ~ 28.0 | Azepane-C |

| ~ 27.0 | Azepane-C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium | N-H stretch (primary amine, two bands expected)[8] |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1650 - 1580 | Medium | N-H bend (primary amine)[8] |

| 1245 | Strong | Aryl C-O stretch (ether)[11] |

| 1250 - 1020 | Medium | Aliphatic C-N stretch[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For C₁₅H₂₄N₂O, the expected monoisotopic mass is 248.1889 g/mol . In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 249.1961.

-

Predicted Fragmentation: The primary fragmentation pathway is expected to be α-cleavage adjacent to the nitrogen atoms.[12][13][14]

-

Loss of the ethylamine moiety (-CH₂NH₂) would result in a significant fragment.

-

Cleavage of the bond between the chiral carbon and the azepane ring is also a likely fragmentation pathway.

-

The base peak is likely to be [M - CH₂NH₂]⁺ or a fragment resulting from the cleavage of the azepane ring.

-

Safety and Handling

-

General Precautions: Handle the compound in a well-ventilated area, avoiding inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. Similar phenethylamine derivatives can have potent biological effects. Assume the compound is harmful and handle with appropriate care.

Conclusion

This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed two-step synthesis, leveraging the Strecker reaction and subsequent nitrile reduction, offers a practical and efficient route to this novel compound. The comprehensive characterization plan, including predicted NMR, FT-IR, and MS data, provides a clear roadmap for structural verification and purity assessment. This document serves as a valuable resource for researchers embarking on the synthesis of this and structurally related molecules, facilitating further exploration of their chemical and biological properties.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Visualizer loader [nmrdb.org]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. youtube.com [youtube.com]

- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine. As a substituted phenethylamine derivative, this molecule holds potential interest for researchers in drug discovery and development.[1][2][3] Given the scarcity of published experimental data for this specific entity, this document establishes a foundational understanding through structural analysis, predictive modeling of key parameters, and detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, providing a robust framework for subsequent research and development activities. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step procedures for comprehensive characterization.

Introduction and Molecular Overview

This compound belongs to the broad class of substituted phenethylamines, which are recognized for their diverse pharmacological activities.[2][3] The core structure consists of a phenethylamine backbone with key substitutions that are predicted to significantly influence its physicochemical behavior. Understanding these properties is a critical first step in the drug development process, as they govern absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as formulation feasibility.[4]

The molecular structure features three key components:

-

A 4-methoxyphenyl group : The methoxy substitution on the phenyl ring can influence electronic properties and potential metabolic pathways.

-

An ethylamine backbone : This is a common scaffold in many neuroactive compounds.[1][5]

-

An azepane ring : This seven-membered saturated heterocyclic amine attached to the benzylic carbon introduces steric bulk and an additional basic center, which will have a pronounced effect on properties like pKa and solubility.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(1-azepanyl)-2-(4-methoxyphenyl)ethanamine | [6] |

| Synonyms | This compound | [7] |

| CAS Number | 879643-87-5 | [6][7] |

| Molecular Formula | C₁₅H₂₄N₂O | [7] |

| Molecular Weight | 248.37 g/mol | [6] |

| InChI Key | CPASXXYSPZFNNT-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions are essential for guiding experimental design, such as selecting appropriate solvent systems and pH ranges.

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Software | Significance in Drug Development |

| logP | 2.5 - 3.5 | ALOGPS, ChemDraw | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~38.1 Ų | E-Dragon, Molinspiration | Influences passive transport across biological membranes. |

| Number of Hydrogen Bond Donors | 2 | - | Affects solubility and receptor binding. |

| Number of Hydrogen Bond Acceptors | 3 | - | Affects solubility and receptor binding. |

| pKa₁ (Primary Amine) | 9.5 - 10.5 | ACD/Labs, ChemAxon | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| pKa₂ (Tertiary Amine - Azepane) | 8.5 - 9.5 | ACD/Labs, ChemAxon | The second basic center will also be protonated at physiological pH, further influencing solubility. |

Ionization Constant (pKa) Determination

The ionization constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH.[4][8] For this compound, which possesses two basic nitrogen centers, determining the respective pKa values is fundamental. Given its predicted poor water solubility, traditional potentiometric titration may be challenging.[4][9] Therefore, a High-Performance Liquid Chromatography (HPLC)-based method is recommended as a robust alternative.[10]

Experimental Protocol: HPLC-Based pKa Determination

This method leverages the principle that the retention time of an ionizable compound on a reversed-phase HPLC column is dependent on the pH of the mobile phase.[10] A sigmoidal relationship between retention time and pH allows for the determination of the pKa at the inflection point of the curve.

Workflow for pKa Determination

Caption: Workflow for determining pKa values using reversed-phase HPLC.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

Mobile Phase Preparation:

-

Prepare a series of aqueous buffer solutions spanning a pH range from 2.0 to 12.0 (e.g., in 0.5 pH unit increments). Use appropriate buffers for different pH ranges (e.g., phosphate, borate).

-

The mobile phase will be a mixture of the aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). A typical starting ratio would be 50:50 (v/v).

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV-Vis scan, likely around 225 nm).

-

Column Temperature: 25 °C.

-

-

Data Acquisition:

-

Equilibrate the column with the first mobile phase (lowest pH) for at least 15-20 column volumes.

-

Inject a small volume (e.g., 10 µL) of the stock solution.

-

Record the retention time.

-

Repeat this process for each mobile phase, moving sequentially from low to high pH.

-

-

Data Analysis:

-

Plot the recorded retention times against the corresponding mobile phase pH values.

-

The resulting plot should show one or two sigmoidal curves, corresponding to the two pKa values.

-

Fit the data to a suitable sigmoidal function (e.g., Boltzmann fit). The pH at the inflection point of each curve corresponds to a pKa value.

-

Solubility Determination

Solubility is a cornerstone of drug development, influencing everything from bioavailability to the feasibility of liquid formulations.[11][12] The equilibrium solubility of this compound should be determined in various aqueous media to construct a pH-solubility profile. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[14]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific buffer. Ensure there is visible undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Preliminary experiments can determine the optimal time.[14]

-

-

Sample Processing:

-

After equilibration, allow the suspensions to stand undisturbed for a short period to allow for sedimentation.[13]

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Report the solubility at each pH in units such as mg/mL or µg/mL.

-

Plot the solubility as a function of pH to generate a pH-solubility profile.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and as a tool for quality control.

Table 3: Key Spectroscopic Analyses

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons (4H, doublet of doublets), methoxy protons (3H, singlet), aliphatic protons on the ethylamine and azepane rings (complex multiplets), and amine protons (broad singlets). | Confirms the proton framework and structural integrity. |

| ¹³C NMR | Aromatic carbons, methoxy carbon, and distinct signals for the aliphatic carbons of the ethylamine and azepane moieties. | Provides a carbon map of the molecule, complementing ¹H NMR data. |

| FT-IR | N-H stretching (amines, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group). | Identifies key functional groups present in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (249.1961 m/z). Fragmentation patterns can provide further structural information. | Confirms molecular weight and provides data for structural elucidation. |

| UV-Vis Spectroscopy | Absorbance maxima characteristic of the substituted benzene ring, likely in the range of 220-230 nm and a weaker band around 270-280 nm. | Useful for quantitative analysis (e.g., in solubility and dissolution studies). |

Conclusion

This guide establishes a foundational framework for the comprehensive physicochemical characterization of this compound. While experimental data for this specific molecule is not yet publicly available, the outlined predictive models and detailed experimental protocols provide a clear and scientifically sound path forward for its investigation. The determination of properties such as pKa and pH-dependent solubility is paramount for any future development efforts. The methodologies described herein are based on established, robust techniques designed to yield high-quality, reliable data essential for informed decision-making in the drug discovery and development pipeline.

References

- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Glennon, R. A., Dukat, M., & el-Bermawy, M. (2002). Structure-activity relationships for 5-HT2A receptor ligands. IDrugs, 5(6), 561-570.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Kerns, E. H., & Di, L. (2004). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 9(7), 316-323.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

- Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

-

Center for Drug Evaluation and Research, FDA. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Kim, J., Lee, S., & Park, K. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 640–646.

Sources

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. This compound | 879643-87-5 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. ijirss.com [ijirss.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. One moment, please... [dowdevelopmentlabs.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Technical Guide: Synthesis and Spectral Analysis of Quinazoline Derivatives

A Note to Our Readers:

This guide was initially intended to focus on the synthesis and spectral data of a specific molecule: N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, referenced with CAS number 879643-87-5. However, our initial due diligence revealed a discrepancy. The provided CAS number, 879643-87-5, corresponds to the compound 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine , a structurally distinct molecule.

Furthermore, a thorough search of scientific literature and chemical databases for "N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine" did not yield a specific, publicly documented synthesis pathway or complete spectral dataset for this exact compound.

As a Senior Application Scientist committed to scientific integrity, presenting unverified or speculative information would be a disservice to the research community. Therefore, this guide has been adapted to provide a broader, yet technically deep, overview of the synthesis and spectral characterization of closely related and well-documented quinazoline derivatives. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and analysis of the originally requested compound.

We will explore established synthetic routes to the quinazoline core and discuss the interpretation of spectral data for similar structures, drawing from published research on related molecules. This approach ensures that the guide remains a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

Part 1: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline skeleton is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its versatile structure allows for substitution at various positions, leading to a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. The target molecule, N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, represents a complex derivative designed to interact with specific biological targets, likely leveraging the quinazoline core for its primary binding interactions.

Part 2: General Strategies for the Synthesis of Substituted Quinazolines

The synthesis of highly substituted quinazolines, such as the one , typically involves a multi-step approach. A common strategy is the construction of the core quinazoline ring followed by sequential functionalization.

Building the Quinazoline Core

A prevalent method for constructing the quinazoline ring is the reaction of an appropriately substituted anthranilic acid derivative with a formamide or a similar one-carbon source. For the target molecule, a plausible starting point would be a substituted 2-amino-4,5-disubstituted benzoic acid.

A general workflow for the synthesis of a related quinazolinone intermediate is depicted below:

Figure 1: A generalized synthetic workflow for N-aryl-quinazolin-4-amine derivatives.

Step-by-Step Methodologies for Key Transformations

Protocol 1: Synthesis of a 4-Chloroquinazoline Intermediate

This protocol describes a general method for converting a quinazolin-4-one to the more reactive 4-chloroquinazoline, a key intermediate for introducing the N-aryl substituent.

-

Reaction Setup: To a stirred solution of the substituted quinazolin-4-one (1.0 eq) in a suitable solvent such as toluene, add a slight excess of phosphorus oxychloride (POCl₃, ~1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (typically around 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid by filtration, wash with water, and dry under vacuum to yield the 4-chloroquinazoline intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for N-Arylation

This step involves the coupling of the 4-chloroquinazoline intermediate with the desired aniline derivative.

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the substituted aniline (e.g., 4-aminobenzophenone, 1.1 eq) in a polar aprotic solvent such as isopropanol or dimethylformamide (DMF).

-

Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Heat the mixture to reflux and monitor by TLC.

-

Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final N-aryl-quinazolin-4-amine derivative.

Part 3: Spectral Data Analysis of Substituted Quinazolines

The structural elucidation of the synthesized quinazoline derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data for the requested molecule is unavailable, we can predict the expected spectral features based on published data for analogous compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinazoline H (positions 5 & 8) | 7.5 - 8.5 | Singlet or Doublet | The exact shifts depend on the substitution pattern. |

| Aromatic H (benzoyl & phenyl) | 7.2 - 8.0 | Multiplet | Complex overlapping signals are expected. |

| Methoxy (-OCH₃) | ~4.0 | Singlet | A characteristic sharp signal for the three protons. |

| Morpholine (-CH₂-) | 3.5 - 4.0 | Multiplet | Protons on the morpholine ring. |

| Amine N-H | 9.0 - 10.0 | Broad Singlet | Often exchanges with D₂O. |

Table 1: Predicted ¹H NMR Spectral Data for a Quinazoline Derivative.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps to identify the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 200 | The benzoyl carbonyl carbon. |

| Quinazoline C (aromatic) | 110 - 160 | A complex set of signals for the quinazoline ring carbons. |

| Aromatic C | 120 - 140 | Signals for the benzoyl and phenyl ring carbons. |

| Methoxy (-OCH₃) | ~55 | The carbon of the methoxy group. |

| Morpholine (-CH₂-) | 45 - 70 | Carbons of the morpholine ring. |

Table 2: Predicted ¹³C NMR Spectral Data for a Quinazoline Derivative.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For the target molecule, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would correspond to the exact mass of the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3400 | A sharp to broad absorption. |

| C=O Stretch (benzoyl) | 1650 - 1680 | A strong, sharp absorption. |

| C=N Stretch (quinazoline) | 1600 - 1620 | Characteristic of the quinazoline ring. |

| C-O Stretch (ether) | 1000 - 1300 | Absorptions for the methoxy and morpholine ethers. |

Table 3: Predicted IR Spectral Data for a Quinazoline Derivative.

Part 4: Conclusion and Future Directions

While a definitive guide on the synthesis and spectral data of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine cannot be provided at this time due to a lack of specific published data, this guide offers a comprehensive framework for approaching its synthesis and characterization. The general methodologies for the construction of the quinazoline core and its subsequent functionalization are well-established. Furthermore, the principles of spectral interpretation for this class of compounds allow for a confident prediction of the key spectroscopic features.

For researchers interested in this specific molecule, the next steps would involve adapting the general synthetic protocols outlined here, followed by rigorous purification and structural elucidation using the spectroscopic techniques discussed. This guide serves as a foundational resource for such an endeavor.

References

-

MDPI. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank. Available from: [Link]

-

PubChem. (n.d.). N-{4-[(7-Hydroxy-6-Methoxyquinazolin-4-Yl)amino]phenyl}benzamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available from: [Link]

Sources

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical characterization of this compound, a novel psychoactive compound. Given the absence of extensive prior research, this document outlines a systematic, multi-tiered approach to elucidate its mechanism of action. We present a series of validated in vitro and ex vivo experimental protocols, from initial receptor binding profiling to functional cellular assays, designed to identify and characterize the molecular targets of this compound. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous investigative process. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of new chemical entities.

Introduction and Rationale

The compound this compound belongs to the phenethylamine class, a group of substances with a wide range of pharmacological activities, primarily targeting the central nervous system. The presence of a 4-methoxy-phenyl group is a common feature in several known serotonergic and dopaminergic ligands. Furthermore, the azepane ring, a seven-membered saturated heterocycle, can significantly influence receptor affinity and selectivity compared to smaller cyclic or acyclic amine substituents.

Due to the novelty of this specific molecular scaffold, a systematic investigation is required to determine its pharmacological profile. This guide proposes a logical workflow, commencing with broad screening to identify primary targets and progressing to more focused functional assays to characterize the nature of the molecular interactions.

Proposed Experimental Workflow

Our investigation into the mechanism of action of this compound will follow a phased approach. This ensures a cost-effective and scientifically sound progression from broad, initial screening to detailed, hypothesis-driven characterization.

Figure 2: The Gαq signaling pathway associated with 5-HT₂ₐ receptor activation.

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Plate cells stably expressing the 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition: Utilize a fluorescent microplate reader equipped with an automated injection system to measure the baseline fluorescence, and then inject varying concentrations of the test compound.

-

Fluorescence Measurement: Continuously record the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and the Eₘₐₓ (maximum effect) from this curve. To determine if the compound is a full or partial agonist, compare its Eₘₐₓ to that of a known full agonist, such as serotonin.

Hypothetical Functional Data

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Serotonin) | Functional Activity |

| Serotonin (5-HT) | 12.5 ± 2.1 | 100% | Full Agonist |

| This compound | 25.8 ± 4.5 | 95 ± 8% | Full Agonist |

Table 2: Hypothetical functional activity of the test compound at the 5-HT₂ₐ receptor.

Conclusion and Future Directions

Based on our proposed systematic investigation, the hypothetical data suggest that this compound is a potent and selective 5-HT₂ₐ receptor agonist. This profile indicates a potential for psychoactive effects, possibly with hallucinogenic properties, similar to other 5-HT₂ₐ agonists.

Further research should include:

-

Antagonist Challenge Assays: To confirm that the observed functional activity is indeed mediated by the 5-HT₂ₐ receptor, the experiments should be repeated in the presence of a selective 5-HT₂ₐ antagonist (e.g., ketanserin).

-

Downstream Signaling Pathway Analysis: Investigating the recruitment of β-arrestin to determine if the compound exhibits biased agonism.

-

In Vivo Behavioral Studies: Correlating the in vitro findings with behavioral responses in animal models, such as the head-twitch response in mice, which is a classic behavioral proxy for 5-HT₂ₐ receptor activation.

This in-depth guide provides a robust framework for the elucidation of the mechanism of action of novel compounds, ensuring scientific rigor and a clear path from initial screening to detailed pharmacological characterization.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Roth, B. L. (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

-

Smith, J. S., & Rajagopal, S. (2016). The β-Arrestins: Multifunctional Regulators of G Protein-Coupled Receptors. Journal of Biological Chemistry, 291(17), 8969-8977. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug and Alcohol Dependence, 119(1-2), 143-151. [Link]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Preamble: Charting the Course from Compound to Clinical Candidate

The journey of a novel chemical entity from laboratory curiosity to a potential therapeutic agent is one of meticulous investigation and strategic validation. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the therapeutic targets of the compound 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine. As a phenethylamine derivative, this molecule belongs to a class of compounds renowned for their diverse pharmacological activities.[1][2] Our approach will be rooted in a logical progression from in silico prediction to rigorous in vitro and in vivo validation, ensuring a self-validating system of inquiry.

Part 1: Foundational Analysis of this compound

Chemical Identity and Structural Rationale

-

IUPAC Name: 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine[3]

-

CAS Number: 879643-87-5

-

Molecular Formula: C₁₅H₂₄N₂O[3]

-

Molecular Weight: 248.36 g/mol [3]

The structure of this compound presents several key features that guide our initial hypotheses regarding its potential biological targets. The core phenethylamine scaffold is a well-established pharmacophore known to interact with a variety of biogenic amine receptors and transporters.[1] The presence of a 4-methoxy group on the phenyl ring and an azepane ring on the ethylamine side chain introduces unique steric and electronic properties that will modulate its binding affinity and selectivity for various targets.

The Therapeutic Landscape of Phenethylamines

The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in endogenous catecholamines like dopamine and norepinephrine, which play crucial roles in mood, stress, and voluntary movement.[1] This structural class has yielded compounds targeting a wide array of biological entities, including:

-

Adrenergic Receptors (α and β): These G-protein coupled receptors (GPCRs) are central to the cardiovascular, nervous, and endocrine systems.[1]

-

Dopamine Transporter (DAT): A key target for psychoactive agents used in the treatment of depression and ADHD.[4][5]

-

Serotonin (5-HT) Receptors and Transporters: Integral to the regulation of mood, appetite, and sleep, making them prime targets for antidepressants.[6][7]

-

Adenosine Receptors: Widely distributed GPCRs involved in various physiological processes.[1]

-

Carbonic Anhydrase: Enzymes involved in pH regulation and other physiological processes.[1]

Given this precedent, it is logical to hypothesize that this compound may exhibit activity at one or more of these targets.

Part 2: A Step-by-Step Guide to Target Identification and Validation

The following sections outline a comprehensive, multi-pronged strategy to deorphanize this compound, moving from broad, predictive approaches to specific, confirmatory assays.

In Silico Target Prediction: The Compass for Our Journey

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide an invaluable roadmap.

Protocol 1: Computational Target Fishing

-

Ligand-Based Virtual Screening:

-

Objective: To identify known protein targets that bind to ligands structurally similar to our compound of interest.

-

Methodology:

-

Generate a 3D conformer of this compound.

-

Utilize public and commercial databases (e.g., ChEMBL, PubChem) to search for structurally similar compounds with known biological activities.

-

Employ similarity metrics such as Tanimoto coefficient to quantify structural resemblance.

-

Compile a list of high-priority potential targets based on the activities of the identified analogs.

-

-

-

Structure-Based Virtual Screening (Reverse Docking):

-

Objective: To predict the binding affinity of our compound against a library of 3D protein structures.

-

Methodology:

-

Prepare the 3D structure of this compound for docking (e.g., assigning charges, adding hydrogens).

-

Select a panel of potential protein targets, informed by the phenethylamine literature and the results of the ligand-based screen. This should include various GPCRs, transporters, and enzymes.

-

Perform docking simulations using software like AutoDock or Glide to predict the binding pose and score for each protein-ligand interaction.

-

Rank the potential targets based on their docking scores and visual inspection of the binding poses for favorable interactions.

-

-

Data Presentation: Prioritized Target List

| Predicted Target Family | Specific Target(s) | Rationale from In Silico Screening | Priority Level |

| Monoamine Transporters | DAT, NET, SERT | High structural similarity to known reuptake inhibitors. Favorable docking scores. | High |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ | Phenethylamine scaffold is a common feature of adrenergic ligands. | High |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ | Many psychoactive phenethylamines target these receptors. | Medium |

| Dopamine Receptors | D₁, D₂ | Potential for interaction due to the core dopamine-like structure. | Medium |

In Vitro Target Identification: Casting a Wide Net

The next phase involves experimental techniques to identify direct binding partners of our compound from a complex biological mixture.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Principle: This classical and direct biochemical method uses an immobilized version of the small molecule to "pull down" its binding proteins from a cell lysate.[8][9]

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The attachment point should be at a position determined to be non-essential for activity from preliminary structure-activity relationship (SAR) studies.

-

Affinity Matrix Preparation: Covalently couple the synthesized probe to activated agarose beads.

-

Protein Pull-Down:

-

Prepare a cell lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells for neurological targets).[10]

-

Incubate the cell lysate with the affinity matrix.

-

Wash the matrix extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

-

Diagram: Affinity Chromatography Workflow

Caption: Workflow for affinity chromatography-mass spectrometry.

In Vitro Target Validation: Confirming the Interaction

Once a list of potential targets is generated, it is crucial to validate these interactions using orthogonal assays.

Protocol 3: Radioligand Binding Assays

-

Principle: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Methodology (Example: Dopamine Transporter):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine transporter (hDAT).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol 4: Functional Assays

-

Principle: To determine whether the binding of the compound to its target results in a functional response (e.g., agonism, antagonism, or inhibition).

-

Methodology (Example: G-Protein Coupled Receptor):

-

Cell Line: Use a cell line stably expressing the target GPCR (e.g., CHO cells expressing the 5-HT₁ₐ receptor).

-

Assay: Perform a cAMP assay to measure the modulation of adenylyl cyclase activity.

-

Procedure:

-

Treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Diagram: Target Validation Workflow

Caption: A logical flow for target validation.

In Vivo Model Systems: Assessing Therapeutic Potential

The final step is to evaluate the effects of this compound in a living organism to establish its therapeutic potential and safety profile.

Protocol 5: Animal Models of Disease

-

Objective: To assess the efficacy of the compound in a disease model relevant to its validated in vitro target.

-

Methodology (Example: Antidepressant Activity):

-

Model Selection: Use a validated animal model of depression, such as the forced swim test or tail suspension test in rodents.

-

Dosing: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Behavioral Assessment: Measure the duration of immobility in the test. A significant decrease in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like activity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and brain samples at various time points to correlate the drug concentration with the observed behavioral effects.

-

Part 3: Concluding Remarks and Future Directions

This guide has provided a systematic and robust framework for the identification and validation of the therapeutic targets of this compound. By integrating computational, biochemical, and in vivo approaches, researchers can build a comprehensive understanding of the compound's mechanism of action. The journey from a novel molecule to a potential therapeutic is challenging, but a logical and evidence-based approach, as outlined here, provides the surest path to success. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive toxicology studies to ensure safety.

References

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

-

Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Office of Justice Programs. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences. [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology. [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine. BU CyberSec Lab. [Link]

-

N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to In Silico Modeling of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine Receptor Binding

Abstract

This technical guide provides a comprehensive framework for investigating the receptor binding characteristics of the novel compound, 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine, through advanced in silico modeling techniques. Recognizing the compound's structural similarities to known monoaminergic modulators, this document outlines a systematic workflow from initial ligand and target preparation to sophisticated molecular dynamics and binding free energy calculations. We detail the rationale behind critical methodological choices, providing researchers, scientists, and drug development professionals with a robust, self-validating protocol for predicting binding affinity, identifying key molecular interactions, and assessing the stability of the ligand-receptor complex. The methodologies described herein are grounded in established computational chemistry principles and leverage industry-standard software to ensure reproducibility and scientific rigor.

Introduction: The Case for In Silico Investigation

The compound this compound is a phenethylamine derivative, a class of compounds known for its diverse interactions with central nervous system (CNS) receptors.[1] Its core structure, featuring a 4-methoxyphenyl group and an azepane moiety, suggests potential affinity for monoamine transporters or G-protein coupled receptors (GPCRs).[1][2] In the early stages of drug discovery, before significant investment in chemical synthesis and in vitro screening, in silico modeling provides an indispensable toolkit for hypothesis generation and risk mitigation.[3]

By simulating molecular interactions computationally, we can:

-

Predict Binding Poses: Determine the most likely orientation of the ligand within the receptor's binding site.[3][4]

-

Estimate Binding Affinity: Calculate the theoretical strength of the interaction, helping to prioritize compounds.[4]

-

Elucidate Interaction Mechanisms: Identify the specific amino acid residues and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[5]

-

Assess Complex Stability: Evaluate how the binding pose evolves over time, providing insights into the durability of the interaction.[6]

This guide presents a multi-stage computational workflow designed to thoroughly characterize the binding profile of this novel compound.

Part 1: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring a reliable and meaningful outcome.

Ligand Preparation

The initial step involves generating a high-quality, three-dimensional conformation of this compound.

Protocol 1: Ligand Structure Generation and Optimization

-

2D Structure Generation: Draw the molecule using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

-

Conversion to 3D: Convert the 2D sketch into a 3D structure.

-

Protonation State Assignment: Determine the likely protonation state at a physiological pH (e.g., 7.4). For the subject compound, the primary and tertiary amines are likely to be protonated. This is a critical step, as incorrect protonation will lead to erroneous interaction predictions.[7]

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and settles the molecule into a low-energy, geometrically favorable conformation.

-

File Format Conversion: Save the final structure in a format suitable for docking software, such as .mol2 or .pdbqt, which retains atomic charge and bond order information.[8]

Receptor (Target) Identification and Preparation

Based on the ligand's phenethylamine scaffold, logical initial targets for investigation include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as serotonergic (5-HT) and dopaminergic (D) receptors. For this guide, we will proceed with the human Serotonin Transporter (hSERT) as the exemplary target.

Protocol 2: Receptor Structure Preparation

-

Structure Retrieval: Download the crystal structure of hSERT from the Protein Data Bank (PDB). Choose a high-resolution structure complexed with a known ligand to ensure the binding site is in a relevant conformation.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.[8][9] While some water molecules can be critical for binding, their inclusion requires more advanced simulation setups; for initial docking, they are typically removed.[8]

-

Structural Correction: Use a protein preparation utility, such as the Dock Prep tool in UCSF Chimera[10] or the Protein Preparation Wizard in Maestro, to:

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogens.[11] Adding them is essential for correctly defining hydrogen bond networks.[8]

-

Assign Atomic Charges: Assign partial charges to all protein atoms using a standard force field (e.g., AMBER, CHARMM).

-

Model Missing Residues/Loops: If the crystal structure has gaps, these must be modeled in to ensure a complete protein structure.[8]

-

-

Final Output: Save the prepared receptor structure in the .pdbqt format for compatibility with AutoDock Vina.[9]

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][12] This process involves sampling a vast number of possible conformations and scoring them to identify the most favorable binding mode.[4]

Workflow for Molecular Docking

The overall workflow for molecular docking is a sequential process that builds upon the prepared ligand and receptor structures.

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Search Space (Grid Box): Using visualization software like UCSF Chimera or AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the receptor.[10][11] The center of the box should be the geometric center of the binding pocket, and its dimensions should be large enough to allow the ligand to rotate and translate freely.

-

Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.[13] Higher exhaustiveness increases the computational time but also the likelihood of finding the true energy minimum.[14]

-

Execute Docking: Run the AutoDock Vina simulation from the command line.[15] Vina will generate an output file containing a set of predicted binding poses (typically 9-20), ranked by their docking scores.[13]

Interpreting Docking Results

The primary outputs from a docking simulation are the binding affinity (docking score) and the 3D coordinates of the predicted poses.

-

Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.[5][16] It is crucial to understand that this is a scoring function's approximation and not a true thermodynamic value.[7][16] Its main utility lies in ranking different ligands or different poses of the same ligand.[17]

-

Binding Pose Analysis: Each pose must be visually inspected. A plausible pose is one that exhibits chemically sensible interactions with the receptor's active site residues, such as:

-

Hydrogen Bonds: Formed between donors and acceptors on the ligand and protein.

-

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

-

Pi-stacking or Cation-pi Interactions: Often involving aromatic rings.

-

Table 1: Example Docking Results for this compound against hSERT

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -9.8 | ASP-98, TYR-176 | Cation-pi, Hydrogen Bond |

| 2 | -9.5 | ILE-172, PHE-335 | Hydrophobic |

| 3 | -9.1 | SER-438, GLY-100 | Hydrogen Bond |

Part 3: Molecular Dynamics (MD) Simulation - Assessing Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted ligand-receptor complex in a simulated physiological environment over time.[6][18] This step is crucial for validating the docking pose and understanding the energetic contributions to binding more deeply.[3]

Workflow for MD Simulation

MD simulation is a computationally intensive process that refines and validates the initial docked pose.

Caption: Molecular Dynamics Simulation Workflow.

Protocol 4: MD Simulation using GROMACS

-

System Setup:

-

Select Pose: Choose the top-ranked, most chemically plausible pose from the docking results as the starting structure.

-

Generate Ligand Topology: The ligand is not a standard residue in force fields like CHARMM or AMBER. Therefore, its topology (defining bonds, angles, dihedrals) and parameters must be generated using a server like CGenFF.[19][20]

-

Build Complex Topology: Merge the protein and ligand topologies.[19][21]

-

Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.[22]

-

-

Simulation Execution:

-

Energy Minimization: Vigorously minimize the energy of the entire solvated system to remove any steric clashes introduced during setup.[19]

-

Equilibration: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[19] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

-

Production Run: Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-200 nanoseconds), with all restraints removed.[19]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that it remains bound in a stable conformation.[5]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

-

Part 4: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than the docking score, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory.[23][24][25]

Protocol 5: MM/PBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy (ΔG_bind) is then computed as:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)[24]

-

-

Energy Decomposition: The MM/PBSA method allows for the decomposition of the total binding free energy into contributions from individual residues, highlighting "hot spots" that are critical for the interaction.[24]

Table 2: Example MM/PBSA Binding Free Energy Results

| Energy Component | Average Value (kJ/mol) | Contribution |

| Van der Waals Energy | -185.4 | Favorable |

| Electrostatic Energy | -95.7 | Favorable |

| Polar Solvation Energy | +150.2 | Unfavorable |

| Nonpolar Solvation Energy | -22.1 | Favorable |

| ΔG binding | -153.0 | Overall Favorable |

Conclusion and Validation

This in-depth guide outlines a rigorous, multi-step in silico workflow to characterize the receptor binding profile of this compound. The process begins with careful system preparation, proceeds to predictive molecular docking, and is refined by dynamic simulation and advanced free energy calculations. The results from this pipeline—including the predicted binding pose, key interacting residues, complex stability, and a quantitative estimate of binding free energy—provide a strong, data-driven hypothesis for the compound's molecular mechanism.

It is imperative to recognize that in silico modeling is a predictive tool. The ultimate validation of these computational hypotheses must come from experimental data. The findings from this workflow should be used to guide the design of in vitro experiments, such as radioligand binding assays, to confirm the predicted affinity and mechanism of action.

References

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

-

Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 118(8), 4453-4496. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech. [Link]

-

Setiawan, A., & Farida, Y. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

El Mouns, B-D. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]

-

Shams, T. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Bio-Concept Labs. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

-

Masukawa, K. (2004). MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - GROMACS Tutorial. Virginia Tech. [Link]

-

Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Trott, O., & Olson, A. J. (n.d.). AutoDock Vina Manual. The Scripps Research Institute. [Link]

-

Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

-

Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

-

Hou, T., & Wang, J. (2011). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. ijpsr.com. [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina Manual PDF. Scribd. [Link]

-

Hou, T., & Wang, J. (2011). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

-

Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

-

ResearchGate. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

-

University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

protocols.io. (2024). In Silico Molecular Docking with Ligand Target. protocols.io. [Link]

-

University of Manchester. (n.d.). Preparing the protein and ligand for docking. University of Manchester. [Link]

-

Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

-

Pro-Tools. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. Pro-Tools. [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Read the Docs. [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. Read the Docs. [Link]

-

Docking World. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

-

Ismail, H. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

-

Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9905. [Link]

-

Calvaresi, D., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. MDPI. [Link]

-

Bio-Excel. (2021). Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. YouTube. [Link]

-

TeachOpenCADD. (n.d.). Molecular dynamics simulation. TeachOpenCADD. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. kaggle.com [kaggle.com]

- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. peng-lab.org [peng-lab.org]

- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract